molecular formula C9H16O B1582235 3,6-Nonadien-1-ol CAS No. 76649-25-7

3,6-Nonadien-1-ol

Cat. No.: B1582235
CAS No.: 76649-25-7
M. Wt: 140.22 g/mol
InChI Key: PICGPEBVZGCYBV-WWVFNRLHSA-N
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Description

3,6-Nonadien-1-ol is an organic compound with the molecular formula C₉H₁₆O. It is a type of aliphatic alcohol characterized by the presence of two double bonds in its carbon chain. This compound is known for its distinctive green, cucumber-like aroma, making it valuable in the fragrance and flavor industries .

Mechanism of Action

Target of Action

3,6-Nonadien-1-ol is primarily used as a flavor and fragrance agent . It is known for its green type odor and flavor . .

Mode of Action

The mode of action of this compound is largely related to its role as a flavor and fragrance agent. It interacts with olfactory receptors in the nose, triggering a signal transduction pathway that results in the perception of a green type odor . Similarly, in the context of flavor, it likely interacts with taste receptors on the tongue.

Biochemical Pathways

It has been found to be a principle aroma compound in certain cultivars . This suggests that it may play a role in the biochemical pathways related to aroma production in these plants.

Pharmacokinetics

It has been analyzed using reverse phase (rp) high-performance liquid chromatography (hplc) methods . This suggests that it may be possible to study its pharmacokinetics using similar techniques.

Result of Action

The primary result of the action of this compound is the perception of a green type odor and flavor . This is due to its interaction with olfactory and taste receptors, as mentioned above.

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, its volatility and therefore its ability to reach olfactory receptors can be affected by temperature and humidity. Furthermore, its stability and efficacy as a flavor and fragrance agent can be influenced by factors such as pH and the presence of other compounds .

Preparation Methods

Synthetic Routes and Reaction Conditions

3,6-Nonadien-1-ol can be synthesized through various methods. One common approach involves the Wittig reaction, where an aldehyde is reacted with a phosphonium ylide to form the desired product. The reaction typically requires a base such as sodium hydroxide or potassium tert-butoxide and is conducted under an inert atmosphere to prevent oxidation .

Industrial Production Methods

In industrial settings, this compound is often produced through the hydroformylation of 1,5-hexadiene, followed by hydrogenation. This method involves the addition of a formyl group to the diene, followed by reduction to yield the alcohol. The process is catalyzed by transition metal complexes, such as rhodium or cobalt, and is carried out under high pressure and temperature .

Chemical Reactions Analysis

Types of Reactions

3,6-Nonadien-1-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3,6-Nonadien-1-ol has several applications in scientific research:

Comparison with Similar Compounds

3,6-Nonadien-1-ol can be compared with other nonadienols, such as 2,4-Nonadien-1-ol and 2,6-Nonadien-1-ol. These compounds share similar structural features but differ in the position of their double bonds, leading to variations in their chemical reactivity and aroma profiles. For example:

The uniqueness of this compound lies in its balanced green and cucumber-like aroma, making it particularly valuable in the fragrance and flavor industries .

Properties

CAS No.

76649-25-7

Molecular Formula

C9H16O

Molecular Weight

140.22 g/mol

IUPAC Name

(3E,6Z)-nona-3,6-dien-1-ol

InChI

InChI=1S/C9H16O/c1-2-3-4-5-6-7-8-9-10/h3-4,6-7,10H,2,5,8-9H2,1H3/b4-3-,7-6+

InChI Key

PICGPEBVZGCYBV-WWVFNRLHSA-N

SMILES

CCC=CCC=CCCO

Isomeric SMILES

CC/C=C\C/C=C/CCO

Canonical SMILES

CCC=CCC=CCCO

boiling_point

73.00 °C. @ 15.00 mm Hg

density

0.863-0.871

76649-25-7

physical_description

Colourless liquid;  strong, fatty, green cucumber aroma

solubility

very slightly
slightly soluble in water;  soluble in fats
soluble (in ethanol)

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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